Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lanraplenib is an inhibitor of spleen tyrosine kinase (Syk; IC50 = 6.2 nM). It is selective for Syk over a panel of 395 kinases but does inhibit JAK2 (IC50 = 120 nM). Lanraplenib reduces anti-IgM- and anti-CD40-induced proliferation of isolated human B cells (EC50 = 108 nM). It also inhibits immune complex-induced production of TNF-α, IL-1β, and IL-6 in human macrophages (EC50s = 180, 90, and 700 nM, respectively). It reduces proteinuria and increases survival in the NZBWF1 mouse model of systemic lupus erythematosus (SLE). Lanraplenib, also known as GS-9876 and GS-SYK, is a tyrosine kinase inhibitor.
Somatostatin receptor analog (IC50 values are >1000 (sst1), 1.1 (sst2), 15 (sst3), 22 (sst4) and 21 nM (sst5)). Reduces hormone production in neuroendocrine tumors. Active in vivo. Lanreotide Acetate is the acetate salt of a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors. Lanreotide is a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors. Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Lansoprazole sulfide is an impurity of Lansoprazole -- a gastric pump inhibitor.
Lanreotide is a peptide analog of somatostatin that binds to somatostatin receptors (SSTRs) with a higher affinity for the somatostatin subgroup 2 receptors SST2, SST3, and SST5 (IC50s = 0.5-1.8, 43-107, and 5.6-32 nM, respectively) than for the subgroup 1 receptors, SST1 and SST4 (IC50s = 500-2,330 and 66-2,100 nM, respectively). Lanreotide (100 nM) inhibits the release of growth hormone from patient-derived pituitary adenoma cells in vitro. It also inhibits tumor growth in human small cell lung cancer (SCLC) mouse xenograft models when administered at a dose of 250 µg, twice daily. Formulations containing lanreotide have been used in the treatment of acromegaly and neuroendocrine tumors. Lanreotide is a a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide inhibits the secretion of growth hormone (GH) by binding to pituitary somatostatin receptors, and may inhibit the release of various other hormones, including thyroid stimulating hormone (TSH) and the gastroenteropancreatic hormones insulin, glucagon and gastrin. This agent also decreases circulating total and free insulin-like growth factor 1 (IGF-I). Lanreotide exhibits a high binding affinity for somatostatin receptor 2 (SSTR-2) and a lesser binding affinity for SSTR-5. However, compared to octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
Lansoprazole sulfone is a phase I metabolite of lansoprazole. Lansoprazole is a proton pump inhibitor that inactivates the hydrogen/potassium-stimulated ATPase pumps in parietal cells, thus inhibiting gastric acid secretion and increasing intragastric pH. Lansoprazole is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 to form lansoprazole sulfone. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Lansoprazole sulfone belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety. Lansoprazole sulfone is considered to be a practically insoluble (in water) and relatively neutral molecule. Lansoprazole sulfone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
L-Anserine is a dipeptide found in most animal tissues. In model systems it is a potent antioxidant and scavener of hydroxyl radicals. It inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars. It is much less potent than L-carnosine as an inhibitor of protein-protein crosslinking.